molecular formula C11H9Cl2NO B11870389 2,4-Dichloro-6-ethoxyquinoline

2,4-Dichloro-6-ethoxyquinoline

Cat. No.: B11870389
M. Wt: 242.10 g/mol
InChI Key: OLNDNAJZRNAGQJ-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-ethoxyquinoline: is a quinoline derivative characterized by the presence of two chlorine atoms at positions 2 and 4, and an ethoxy group at position 6 on the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-ethoxyquinoline typically involves the chlorination of 6-ethoxyquinoline. The reaction conditions often include the use of chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled temperatures to ensure selective chlorination at the desired positions.

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2,4-Dichloro-6-ethoxyquinoline can undergo oxidation reactions to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are typical.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Amino or thioquinoline derivatives.

Scientific Research Applications

Chemistry: 2,4-Dichloro-6-ethoxyquinoline is used as an intermediate in the synthesis of various heterocyclic compounds. Its reactivity makes it a valuable building block in organic synthesis.

Biology: In biological research, quinoline derivatives are studied for their potential antimicrobial, antiviral, and anticancer properties. This compound is investigated for its ability to inhibit specific enzymes and pathways in pathogenic organisms.

Medicine: The compound is explored for its therapeutic potential in treating diseases such as malaria, cancer, and bacterial infections. Its structural features allow it to interact with biological targets effectively.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and agrochemicals. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-ethoxyquinoline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In cancer research, it may induce apoptosis by disrupting cellular pathways and signaling mechanisms.

Comparison with Similar Compounds

    2,4-Dichloroquinoline: Lacks the ethoxy group, making it less versatile in certain reactions.

    6-Ethoxyquinoline: Lacks the chlorine atoms, affecting its reactivity and biological activity.

    2,4-Dichloro-6-methoxyquinoline: Similar structure but with a methoxy group instead of an ethoxy group, leading to different chemical properties.

Uniqueness: 2,4-Dichloro-6-ethoxyquinoline’s unique combination of chlorine and ethoxy groups enhances its reactivity and potential applications in various fields. Its structural features allow for selective interactions with biological targets, making it a valuable compound in scientific research and industrial applications.

Biological Activity

2,4-Dichloro-6-ethoxyquinoline is a compound belonging to the quinoline family, recognized for its diverse biological activities and potential applications in medicinal chemistry and industrial processes. This article explores its biological activity, focusing on antimicrobial, antiviral, and anticancer properties, along with detailed research findings and case studies.

Chemical Structure and Properties

This compound is characterized by:

  • Chlorine Atoms : Positioned at the 2 and 4 locations of the quinoline ring.
  • Ethoxy Group : Located at the 6 position, enhancing its reactivity and interaction with biological targets.

This unique structure contributes to its potential therapeutic applications.

The mechanism of action for this compound involves its interaction with various biological targets. It can inhibit enzyme activity by binding to active sites or allosteric sites on enzymes, which may lead to:

  • Inhibition of Pathogenic Enzymes : Such as DNA gyrase and topoisomerase IV, crucial for bacterial DNA replication.
  • Induction of Apoptosis : In cancer cells by disrupting critical cellular signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens:

  • Bacterial Activity : Effective against both Gram-positive and Gram-negative bacteria. For instance, it has shown promising results against Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa12 µg/mL
Candida albicans32 µg/mL

Anticancer Properties

Studies have explored the anticancer potential of this compound against several cancer cell lines. The compound exhibited cytotoxic effects on human cancer cells such as HeLa (cervical cancer) and K562 (chronic myeloid leukemia).

Case Study: Cytotoxic Effects

In a study assessing the cytotoxicity of various quinoline derivatives, this compound demonstrated:

  • IC50 Values : Ranging from 10 to 20 µM against HeLa cells.
  • Mechanism : Induction of apoptosis was confirmed through assays measuring caspase activity and DNA fragmentation .

Antiviral Activity

The compound has also been investigated for its antiviral properties. Preliminary studies suggest potential effectiveness against certain viral strains by inhibiting viral replication mechanisms.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
AntiviralPotential inhibition of viral replication

Properties

Molecular Formula

C11H9Cl2NO

Molecular Weight

242.10 g/mol

IUPAC Name

2,4-dichloro-6-ethoxyquinoline

InChI

InChI=1S/C11H9Cl2NO/c1-2-15-7-3-4-10-8(5-7)9(12)6-11(13)14-10/h3-6H,2H2,1H3

InChI Key

OLNDNAJZRNAGQJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(C=C2Cl)Cl

Origin of Product

United States

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